3-Iodo-4-methylbenzene-1-carbothioamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
903522-15-6 |
|---|---|
Molecular Formula |
C8H8INS |
Molecular Weight |
277.13 g/mol |
IUPAC Name |
3-iodo-4-methylbenzenecarbothioamide |
InChI |
InChI=1S/C8H8INS/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11) |
InChI Key |
ZRNBJMPOUYWNNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=S)N)I |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Retrosynthetic Analysis for 3-Iodo-4-methylbenzene-1-carbothioamide
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. youtube.comyoutube.comamazonaws.com It involves breaking down a complex target molecule into simpler, commercially available precursors through a series of logical disconnections. youtube.comamazonaws.com
For this compound, two primary retrosynthetic disconnections are logical. The first targets the carbothioamide functional group, while the second focuses on the carbon-iodine bond.
Pathway A: Thioamide Formation as the Final Step. This pathway involves disconnecting the carbothioamide group. This can be achieved by thionation of the corresponding amide (3-iodo-4-methylbenzamide) or by the reaction of a nitrile (3-iodo-4-methylbenzonitrile) with a sulfur source. This identifies 3-iodo-4-methylbenzoic acid or its derivatives as key precursors.
Pathway B: Iodination as the Final Step. This approach disconnects the C-I bond. The precursor would be 4-methylbenzene-1-carbothioamide . The feasibility of this pathway hinges on the ability to selectively iodinate the aromatic ring at the desired position without affecting the thioamide group.
Classical and Contemporary Approaches to Carbothioamide Synthesis
The formation of the carbothioamide (thioamide) functional group is a cornerstone of this synthesis. Several methods exist, ranging from classical thionation reactions to modern multi-component strategies. chemrxiv.org
Thionation, the conversion of a carbonyl group to a thiocarbonyl group, is a common method for synthesizing thioamides from their corresponding amides. tandfonline.commdpi.com
Key Thionating Reagents:
Lawesson's Reagent: This is a mild and widely used thionating agent for converting amides, ketones, and esters into their thio-analogs. organic-chemistry.orgnih.gov It often provides good yields under relatively gentle conditions. organic-chemistry.orgrsc.org The reaction mechanism involves a [2+2] cycloaddition to form a thiaoxaphosphetane intermediate, which then fragments to yield the thiocarbonyl compound and a stable P=O bond. organic-chemistry.orgnih.gov
Phosphorus Pentasulfide (P₄S₁₀): A classical and powerful thionating agent, P₄S₁₀ typically requires higher reaction temperatures. mdpi.comorganic-chemistry.org Its reactivity can be modulated by using it in solvents like pyridine. organic-chemistry.org
Mechanistic optimization often involves adjusting the solvent, temperature, and stoichiometry of the reagent to maximize yield and minimize side reactions. Recent developments include solvent-free mechanochemical methods using Lawesson's reagent, which can offer improved efficiency and a better environmental profile. rsc.org
Table 1: Comparison of Common Thionating Reagents
| Reagent | Formula | Typical Substrates | Advantages | Disadvantages |
|---|---|---|---|---|
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Amides, Esters, Ketones | Mild conditions, high yields organic-chemistry.org | Can be moisture sensitive |
| Phosphorus Pentasulfide | P₄S₁₀ | Amides, Ketones | Powerful, cost-effective | Requires high temperatures, harsh conditions organic-chemistry.org |
| Davy Reagents | Varies | Amides, Lactams | High reactivity | Less common, may require synthesis |
| Belleau's Reagent | C₁₀H₁₃NaO₃S₂ | Amides | Soluble in organic solvents | Not as widely used |
While direct amidation leads to amides, the thioamide group can be formed from other carboxylic acid derivatives. A primary route involves the conversion of nitriles. Aromatic nitriles can be transformed into primary thioamides by treatment with a sulfur source. researchgate.nettandfonline.comthieme-connect.com Common methods include:
Reaction with hydrogen sulfide (B99878) (H₂S) gas, often catalyzed by a base or an anion-exchange resin. researchgate.netthieme-connect.com
Using sodium hydrogen sulfide (NaSH) in a solvent like DMF, which avoids the need to handle hazardous H₂S gas directly. tandfonline.com
Treatment with ammonium (B1175870) sulfide. researchgate.net
Reaction with phosphorus pentasulfide. organic-chemistry.org
These methods are particularly effective for aromatic nitriles and can tolerate a range of other functional groups. tandfonline.com
Multi-component reactions (MCRs) offer a highly efficient route to complex molecules by combining three or more reactants in a single step. nih.govmdpi.com The Willgerodt-Kindler reaction is a classical MCR for thioamide synthesis. wikipedia.orgorganic-chemistry.orgwikiwand.com
The Kindler modification is particularly relevant, typically involving an aldehyde, an amine (like morpholine), and elemental sulfur. wikipedia.orgwikiwand.comresearchgate.net This one-pot process forms a thioamide directly. researchgate.net The reaction proceeds through the formation of an enamine, which then reacts with sulfur. wikipedia.orgwikiwand.com Recent advancements have focused on developing catalytic versions and expanding the substrate scope. organic-chemistry.orgorganic-chemistry.org For instance, using a catalytic amount of sodium sulfide can improve yields and reaction rates for the synthesis of thiobenzanilides from anilines and aromatic aldehydes. organic-chemistry.org There are also MCRs that can produce γ-ketoamides from chalcones, malononitrile, and DMF. rsc.org
Table 2: Examples of Multi-Component Reactions for Thioamide Synthesis
| Reaction Name | Components | Product Type | Key Features |
|---|---|---|---|
| Willgerodt-Kindler | Aldehyde/Ketone, Amine, Sulfur | Thioamide | Rearrangement and oxidation, one-pot synthesis wikipedia.orgorganic-chemistry.orgresearchgate.net |
| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur | 2-Aminothiophene | Forms a heterocyclic ring |
| Asinger Reaction | Ketone, Sulfur, Ammonia (B1221849) | Thiazoline | Forms a heterocyclic ring |
| Ugi-Thioacid | Aldehyde/Ketone, Amine, Isocyanide, Thioacid | α-Acylaminothioamide | High structural diversity nih.gov |
Regioselective Halogenation Strategies for Aromatic Systems
The introduction of an iodine atom at a specific position on the benzene (B151609) ring is a critical step in the synthesis. For the target molecule, iodine must be introduced at the C-3 position, which is ortho to the methyl group and meta to the carbothioamide (or its precursor, such as a carboxyl or nitrile group).
The directing effects of the substituents on the aromatic ring govern the outcome of electrophilic aromatic substitution. The methyl group at C-4 is an activating, ortho, para-director. The functional group at C-1 (carboxyl, nitrile, or thioamide) is a deactivating, meta-director. Both groups direct incoming electrophiles to the C-3 and C-5 positions. Since these directing effects are cooperative, electrophilic iodination of a precursor like 4-methylbenzoic acid or 4-methylbenzonitrile is expected to be highly regioselective, favoring substitution at the C-3 position.
A common method for the iodination of activated aromatic rings is the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as nitric acid or iodic acid (HIO₃), to generate a more potent electrophilic iodine species. For less reactive substrates, or to achieve high selectivity, other reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst can be used. In some cases, silver salts like Ag₂SO₄ can be used to activate iodine for the iodination of substituted aromatic compounds. nih.gov For example, the synthesis of 4-Iodo-3-methylbenzoic acid can be achieved from 4-Amino-3-methylbenzonitrile via a Sandmeyer-type reaction involving diazotization followed by treatment with potassium iodide. chemicalbook.com
Electrophilic Aromatic Substitution for Iodine Introduction
A primary route for introducing an iodine atom onto an aromatic ring is through electrophilic aromatic substitution. chemicalbook.com For the synthesis of a 3-iodo-4-methyl derivative, starting from a toluene-based precursor, the directing effects of the existing substituents are paramount.
If starting with p-tolunitrile (B1678323) (4-methylbenzonitrile), the cyano group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. In this case, electrophilic iodination would likely lead to a mixture of products, with substitution occurring at positions ortho to the methyl group and meta to the cyano group. The position of interest, C-3, is ortho to the methyl group and meta to the cyano group, making it a potential, albeit not necessarily exclusive, site of iodination.
Reagents for electrophilic iodination typically involve molecular iodine in the presence of an oxidizing agent, such as nitric acid or iodic acid, to generate a more potent electrophilic iodine species (I+). nih.govwikipedia.org The reaction conditions, including the choice of solvent and temperature, would need to be carefully optimized to maximize the yield of the desired 3-iodo-4-methylbenzonitrile (B1590666) intermediate.
A laboratory preparation for iodotoluene involves treating toluene (B28343) with a mixture of iodine and nitric acid. wikipedia.org This method, however, yields a mixture of ortho and para isomers which can be separated by fractional freezing. wikipedia.org For the specific synthesis of the 3-iodo derivative, starting with a pre-functionalized toluene is more strategic.
Alternatively, the Sandmeyer reaction provides a powerful method for the introduction of iodine at a specific position on the aromatic ring. organic-chemistry.orgnih.govmasterorganicchemistry.comorganic-chemistry.org This would involve the diazotization of a corresponding aniline (B41778), such as 3-amino-4-methylbenzonitrile, followed by treatment with a copper(I) iodide or potassium iodide solution. nih.gov This approach offers high regioselectivity, dictated by the position of the initial amino group.
Table 1: Comparison of Electrophilic Iodination Methods for Toluene Derivatives
| Method | Reagents | Advantages | Disadvantages | Relevant Citations |
|---|---|---|---|---|
| Direct Iodination | I₂, Oxidizing Agent (e.g., HNO₃, HIO₃) | Direct, one-step process | Can lead to mixtures of isomers, potential for over-iodination | nih.gov, wikipedia.org |
Directed Ortho Metalation (DoM) and Halogen Dance Methodologies
Directed ortho metalation (DoM) is a potent strategy for the functionalization of specific ortho positions on an aromatic ring, guided by a directing metalation group (DMG). researchgate.netresearchgate.netberkeley.edu In the context of synthesizing this compound, a suitable DMG would be required at the C-4 position to direct lithiation to the C-3 position. For example, if starting with a derivative where the methyl group is replaced by a DMG, such as an amide or a methoxy (B1213986) group, treatment with a strong base like n-butyllithium would generate an aryllithium intermediate at the desired position. researchgate.net This intermediate can then be quenched with an electrophilic iodine source, such as molecular iodine, to introduce the iodo group with high regioselectivity.
The "halogen dance" is another sophisticated rearrangement reaction that can be used to isomerize aryl halides to thermodynamically more stable positions, or to functionalize positions that are not directly accessible. patsnap.com This reaction is typically base-catalyzed and involves a series of deprotonation and halogen-metal exchange steps. While a powerful tool, its application to the specific synthesis of this compound would depend on the availability of a suitable starting isomer and the thermodynamic landscape of the potential intermediates.
Late-Stage Functionalization Approaches for Aryl Iodides
Late-stage functionalization is an increasingly important strategy in medicinal and materials chemistry, allowing for the introduction of functional groups at a late step in a synthetic sequence. scbt.com In the synthesis of this compound, if a precursor already containing the 4-methyl and 1-carbothioamide groups is available, a late-stage C-H iodination could be envisioned. This approach would rely on the development of highly regioselective iodination methods that can tolerate the existing functional groups. Recent advances in this area have focused on the use of specialized reagents and catalysts to achieve high selectivity.
More commonly, late-stage functionalization would involve the conversion of a pre-existing functional group into the desired iodo or carbothioamide group. For instance, an aryl iodide can be readily converted into a thioamide through catalytic cross-coupling reactions, as will be discussed in section 2.5.
Methyl Group Functionalization and Retention in Aromatic Systems
The methyl group at the C-4 position is a key structural feature of the target molecule. Its retention throughout the synthetic sequence is crucial. However, under certain reaction conditions, the benzylic protons of the methyl group can be reactive.
Methodologies for Benzylic Modification
The benzylic position of toluene and its derivatives is susceptible to radical halogenation and oxidation. researchgate.netsigmaaldrich.com For instance, radical bromination using N-bromosuccinimide (NBS) can introduce a bromine atom onto the methyl group. While this reactivity can be exploited for further functionalization, it must be carefully controlled to avoid unwanted side reactions during the synthesis of this compound. For example, harsh oxidizing conditions used for other transformations on the ring could potentially oxidize the methyl group to a carboxylic acid. wikipedia.org Therefore, reaction conditions must be chosen to be compatible with the methyl group.
Catalytic Methodologies in this compound Synthesis
Catalytic methods, particularly those employing transition metals, are indispensable for the efficient synthesis of complex organic molecules.
Transition Metal Catalysis (e.g., Palladium, Copper)
The formation of the carbothioamide group from an aryl iodide precursor is a prime application for transition metal catalysis. Both palladium and copper-based catalytic systems have been developed for the thioamidation of aryl halides. scbt.comsigmaaldrich.com
A plausible synthetic route would involve the preparation of 3-iodo-4-methylbenzonitrile as a key intermediate. This intermediate is commercially available, which simplifies the initial steps. sigmaaldrich.comwikipedia.orgresearchgate.net The cyano group of 3-iodo-4-methylbenzonitrile can then be converted to the thioamide.
One established method for this transformation is the reaction with a source of sulfur, such as hydrogen sulfide or Lawesson's reagent. Alternatively, the Willgerodt-Kindler reaction can be employed to convert an aryl methyl ketone, in this case, 3-iodo-4-methylacetophenone, into the corresponding thioamide. researchgate.net This reaction typically involves heating the ketone with sulfur and an amine, such as morpholine.
Table 2: Potential Catalytic Routes to this compound
| Starting Material | Reagents | Catalyst | Product | Relevant Citations |
|---|---|---|---|---|
| 3-Iodo-4-methylbenzonitrile | H₂S or Lawesson's Reagent | - | This compound | General Knowledge |
| 3-Iodo-4-methylacetophenone | Sulfur, Morpholine | - | This compound | , researchgate.net, |
| 3-Iodo-4-methylbenzoyl chloride | Thioacetamide (B46855) | - | This compound | General Knowledge |
Recent advancements in catalysis also offer direct thioamidation of aryl halides. These methods often utilize a palladium or copper catalyst to couple the aryl halide with a thioamide or a synthetic equivalent. scbt.comsigmaaldrich.com This would allow for the direct conversion of a 3-iodo-4-methyl substituted benzene derivative to the final product.
Organocatalysis and Biocatalysis Considerations in Thioamide Synthesis
The synthesis of thioamides, including this compound, is increasingly influenced by organocatalysis and biocatalysis, which offer greener alternatives to traditional metal-based catalysts. youtube.com
Organocatalysis utilizes small organic molecules composed of non-metal elements like carbon and hydrogen to accelerate chemical reactions. youtube.com This approach avoids the environmental and toxicity concerns associated with heavy metals. The mechanisms by which these catalysts operate are primarily categorized as:
Brønsted Acid/Base Catalysis: The catalyst donates or accepts a proton to enhance the electrophilicity or nucleophilicity of the substrate, respectively. youtube.com For instance, a Brønsted superacid like triflic acid has been used for the rapid, metal-free, and solvent-free synthesis of thioamides. rsc.org
Lewis Acid/Base Catalysis: The catalyst acts as an electron acceptor or donor. This interaction can stabilize transition states or enhance the reactivity of substrates. youtube.com
Biocatalysis employs natural catalysts, such as enzymes, to perform chemical transformations. In the context of thioamide synthesis, nature provides sophisticated enzymatic machinery. illinois.edu For example, the biosynthesis of certain thioamide-containing natural products is achieved by complex enzyme systems. illinois.edunih.gov Studies have identified bipartite enzyme systems that use amino acids like cysteine as the sulfur source for thioamidation. nih.gov While thioamidation is a rare post-translational modification in nature, the elucidation of these biological pathways offers a foundation for developing novel biocatalytic methods for synthesizing thioamides with high selectivity and efficiency. illinois.eduacs.org These enzymatic strategies can be applied to the synthesis of thioamide-containing peptides and other complex molecules. acs.orgchemrxiv.org
Green Chemistry Principles in Synthesis of this compound
Adherence to green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. For a compound like this compound, this involves developing methods that are energy-efficient, reduce waste, and utilize non-hazardous materials.
Solvent-Free Approaches and Deep Eutectic Solvents (DESs)
A significant green advancement is the reduction or elimination of volatile and noxious organic solvents.
Solvent-Free Synthesis: Conducting reactions in the absence of a solvent (neat) or in solid-phase conditions minimizes waste and simplifies product purification. Several effective solvent-free protocols for thioamide synthesis have been developed:
Willgerodt-Kindler Reaction: A catalyst-free and solvent-free variant of this classic reaction can produce aryl thioamides at elevated temperatures using cyclic secondary amines. mdpi.com
Multi-component Reactions (MCRs): The reaction of an aldehyde, an amine, and elemental sulfur can be performed under solvent-free conditions, often catalyzed by a recyclable catalyst like humic acid. researchgate.net
Lawesson's Reagent: An expeditious, solvent-free, high-yield conversion of amides to thioamides can be achieved using Lawesson's reagent, circumventing the need for dry solvents. organic-chemistry.org
Deep Eutectic Solvents (DESs): DESs are emerging as environmentally benign reaction media. rsc.orgrsc.org They are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea) that form a liquid at a much lower temperature than the individual components. rsc.orgmdpi.com DESs offer several advantages:
Dual Role: They can act as both the solvent and the catalyst, facilitating reactions through hydrogen-bond interactions. rsc.orgmdpi.com
Biodegradability and Low Toxicity: Many DESs are composed of natural, biodegradable, and non-toxic components. rsc.orgresearchgate.net
Recyclability: The DES can often be recovered and reused multiple times without significant loss of activity. rsc.orgrsc.org
A mild and efficient protocol for synthesizing a wide variety of thioamides involves the reaction of aldehydes or ketones, secondary amines, and elemental sulfur in a choline chloride-urea DES, yielding excellent results without any additional catalyst. rsc.org
| Approach | Key Features | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Solvent-Free (Humic Acid cat.) | Multi-component reaction of aldehyde, amine, and sulfur. | 100 °C, neat reaction. | Environmentally sustainable, recyclable catalyst, no noxious solvents. | researchgate.net |
| Deep Eutectic Solvent (DES) | Choline chloride-urea (1:2) acts as solvent and catalyst. | 45–60 °C, 5 hours. | Biodegradable, recyclable medium, no additional catalyst needed, energy efficient. | rsc.org |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic rate enhancements and cleaner processes compared to conventional heating. organic-chemistry.orgat.ua This technique has been successfully applied to the synthesis of thioamide derivatives. researchgate.net
The primary advantages of MAOS include:
Reduced Reaction Times: Reactions that take hours or days under conventional heating can often be completed in minutes. organic-chemistry.orgmdpi.com For example, a microwave-enhanced Kindler thioamide synthesis can be performed in 2-20 minutes. organic-chemistry.org
Higher Yields and Purity: The rapid and uniform heating often minimizes the formation of by-products. mdpi.comresearchgate.net
Energy Efficiency: The direct heating of the reaction mixture is more energy-efficient than heating an entire oil bath.
Protocols for synthesizing various carbothioamide derivatives demonstrate the effectiveness of microwave irradiation, often in solvent-free or solid-phase conditions, which further enhances the green credentials of the method. researchgate.netresearchgate.net
| Method | Reaction Time | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Microwave-Assisted (Solvent-Free) | 3 minutes | Neat reactants, microwave irradiation. | Extremely rapid, high efficiency. | mdpi.com |
| Traditional Reflux | 480 minutes | Ethanol, conventional heating. | Standard laboratory procedure. | mdpi.com |
Catalyst Design for Sustainable Thioamidation (e.g., Humic Acid)
The design of sustainable catalysts is a cornerstone of green chemistry. An exemplary catalyst in this domain is humic acid (HA). researchgate.net HA is a high molecular weight macromolecule derived from the biodegradation of organic matter and is abundant in soil and peat. researchgate.net
Key characteristics of humic acid as a catalyst include:
Natural and Biodegradable: It is a natural, non-toxic, and biodegradable material. researchgate.netresearchgate.net
Acidic Functional Groups: Its structure contains carboxylic (-COOH) and phenolic hydroxyl (-OH) groups, which allow it to act as an effective acid catalyst. researchgate.netresearchgate.net
Recyclability and Reusability: As a solid, it can be easily recovered from the reaction mixture by simple filtration and reused for several cycles without a significant drop in catalytic activity. researchgate.netoiccpress.com
A protocol using humic acid as a catalyst for the multi-component synthesis of thioamides from aldehydes, amines, and sulfur under solvent-free conditions has been established as an environmentally benign and simplistic strategy. researchgate.net This approach replaces potentially toxic and expensive metal catalysts with an inexpensive and eco-friendly alternative. researchgate.netoiccpress.com
Novel Synthetic Routes and Expedient Protocol Development
The quest for more efficient and versatile methods for synthesizing thioamides has led to the development of several novel synthetic routes and expedient protocols. These modern methods often feature mild reaction conditions, broad substrate scope, and high atom economy.
Prominent novel strategies include:
Multi-component Reactions (MCRs): Beyond the classic Kindler reaction, new MCRs have been developed. One such strategy involves the three-component reaction of alkynes, elemental sulfur, and aliphatic amines, providing a general and atom-economical route to thioamides. organic-chemistry.org
Decarboxylative Coupling: Arylacetic or cinnamic acids can undergo a three-component reaction with amines and elemental sulfur, leading to thioamides through a decarboxylative pathway without the need for a transition metal or external oxidant. mdpi.comorganic-chemistry.org
Ionic Liquid-Promoted Synthesis: A simple and eco-friendly method uses an ionic liquid, [DBUH][OAc], to catalyze the reaction between aryl nitriles and sodium sulfide at room temperature. The ionic liquid can be recycled multiple times. researchgate.net
Visible-Light Photocatalysis: In a metal- and base-free approach, Eosin Y can act as a photocatalyst for the cross-coupling of arylglyoxylic acids and tetraalkylthiuram disulfides to afford aryl thioamides. researchgate.net
Aqueous Media Synthesis: Water can serve as a green solvent for the synthesis of thioamides from readily available starting materials, often without the need for any additional energy input, catalysts, or additives. organic-chemistry.org
Peptide Ligation Strategies: For the synthesis of complex thioamide-containing peptides, specialized protocols like Native Chemical Ligation (NCL) have been adapted. This involves developing methods to create thioamide-containing peptide thioesters that are compatible with ligation conditions, enabling the construction of large, modified proteins. nih.gov
These evolving methodologies underscore the continuous effort to make the synthesis of molecules like this compound more efficient, sustainable, and adaptable to a wide range of chemical applications.
Mechanistic Investigations and Reaction Dynamics
Elucidation of Reaction Mechanisms in Thionation Processes
The conversion of an amide, such as 4-methylbenzamide (B193301), to its corresponding thioamide is a fundamental reaction in organic synthesis. This transformation is typically achieved using sulfur-transfer reagents, with Lawesson's Reagent and phosphorus decasulfide (P₄S₁₀) being the most prominent.
Role of Thionating Agents (e.g., Lawesson's Reagent, P₄S₁₀)
Lawesson's Reagent (LR) , 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is a widely used and generally mild thionating agent. organic-chemistry.org Its primary function is to replace a carbonyl oxygen atom with a sulfur atom. nih.gov The reactivity of LR is attributed to its dissociation in solution into two highly reactive dithiophosphine ylides (R-PS₂). nih.govwikipedia.org These ylides are the active species that interact with the carbonyl compound. The reaction rate is influenced by the electronic nature of the carbonyl group; more electron-rich carbonyls tend to react faster. wikipedia.org In terms of substrate reactivity, amides are generally more reactive towards Lawesson's Reagent than esters, ketones, or aldehydes. acs.org This selectivity allows for targeted thionation in multifunctional molecules. organic-chemistry.org
Phosphorus Decasulfide (P₄S₁₀) is another classical and powerful reagent for thionation. researchgate.net Historically, it was one of the first reagents used to convert amides to thioamides. nih.gov P₄S₁₀ is believed to dissociate, particularly in refluxing solvents, into its monomeric form, phosphorus pentasulfide (P₂S₅), which then acts as the thionating agent. nih.gov While effective, reactions with P₄S₁₀ often require higher temperatures and may use an excess of the reagent compared to Lawesson's Reagent. organic-chemistry.org To enhance its efficacy and simplify purification, P₄S₁₀ is often used in combination with additives like hexamethyldisiloxane (B120664) (HMDO). nih.govaudreyli.com
| Thionating Agent | Active Species | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Lawesson's Reagent (LR) | Dithiophosphine ylides (R-PS₂) | Milder temperatures, various solvents (e.g., toluene (B28343), xylene) acs.org | Good yields, high selectivity for amides over esters organic-chemistry.orgacs.org | Byproducts can complicate purification audreyli.com |
| Phosphorus Decasulfide (P₄S₁₀) | Phosphorus pentasulfide (P₂S₅) | Higher temperatures, often in refluxing solvents organic-chemistry.orgnih.gov | Powerful and cost-effective researchgate.net | Can require excess reagent, less selective organic-chemistry.org |
Intermediates and Transition State Analysis
The mechanism of thionation by Lawesson's Reagent has been a subject of computational and experimental studies. It is generally accepted to proceed through a two-step mechanism that bears resemblance to the Wittig reaction. nih.govacs.org
Cycloaddition: The first step involves a concerted cycloaddition between the reactive dithiophosphine ylide monomer and the amide carbonyl group. This forms a four-membered ring intermediate known as a thiaoxaphosphetane. nih.govacs.org
Cycloreversion: The second step is a cycloreversion of the thiaoxaphosphetane intermediate. This step is typically the rate-determining step of the reaction. acs.org It breaks down to yield the final thiocarbonyl compound (the thioamide) and a stable phenyl(thioxo)phosphine oxide byproduct. The formation of the strong P=O bond is a significant driving force for this step. nih.govacs.org
Mechanisms of Aromatic Iodination
The introduction of an iodine atom onto the benzene (B151609) ring of a precursor like 4-methylbenzothioamide to form 3-Iodo-4-methylbenzene-1-carbothioamide proceeds via electrophilic aromatic substitution. However, iodine itself is the least reactive halogen in such reactions, necessitating methods to generate a more potent electrophilic iodine species. acs.org
Electrophilic Attack and σ-Complex Formation
The classical mechanism for aromatic iodination involves the attack of an electrophilic iodine species (often denoted as I⁺) on the electron-rich aromatic ring. fiveable.memasterorganicchemistry.com Since molecular iodine (I₂) is not electrophilic enough to react with typical aromatic rings, it must be activated. masterorganicchemistry.comwikipedia.org This is commonly achieved by using an oxidizing agent, such as nitric acid, hydrogen peroxide, or a copper salt, which oxidizes I₂ to a more powerful electrophile. jove.comyoutube.com
The mechanism proceeds in two key steps:
Formation of the σ-complex (Arenium ion): The aromatic ring, acting as a nucleophile, attacks the electrophilic iodine species. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. acs.orgyoutube.com This step is typically the rate-determining step of the reaction. masterorganicchemistry.com
Deprotonation: A weak base present in the reaction mixture removes a proton from the carbon atom bearing the new iodine substituent. This restores the aromaticity of the ring, leading to the final iodinated product. masterorganicchemistry.comyoutube.com
The regioselectivity of the iodination (i.e., the position of the incoming iodine atom) is directed by the substituents already present on the ring. For a precursor like 4-methylbenzothioamide, both the methyl group and the carbothioamide group will influence the position of electrophilic attack.
| Activating System | Proposed Electrophile | Substrate Scope | Reference |
|---|---|---|---|
| I₂ + Oxidizing Agent (e.g., HNO₃, H₂O₂) | I⁺ or related species (e.g., IONO₂) | Effective for a range of aromatic compounds, including deactivated ones. wikipedia.org | jove.com, wikipedia.org, youtube.com |
| I₂ + Lewis Acid (e.g., FeCl₃, AlCl₃) | Polarized I-I bond (Iᵟ⁺---Iᵟ⁻---FeCl₃) | Less common for iodine but analogous to chlorination/bromination. fiveable.me | fiveable.me |
| N-Iodosuccinimide (NIS) + Acid Catalyst (e.g., TFA) | Protonated NIS | Mild conditions, good for activated rings. | organic-chemistry.org |
| I₂ + I₂O₅/HIO₃ in H₂SO₄ | Triiodine cation (I₃⁺) | Powerful reagent for deactivated arenes. wikipedia.org | wikipedia.org |
Radical Pathways and Single-Electron Transfer (SET) Mechanisms in Organoiodine Chemistry
While electrophilic attack is the dominant pathway, radical mechanisms can also play a role in organoiodine chemistry. Single-electron transfer (SET) processes involve the transfer of a single electron from one species to another, generating radical ions. sigmaaldrich.comyoutube.com In the context of iodination, an electron-rich aromatic substrate could, under certain oxidizing conditions, transfer an electron to an iodine-containing species. acs.org
Some hypervalent iodine(III) reagents are known to initiate reactions through SET pathways. nih.govacs.org For instance, the reaction might involve the formation of an arene radical cation (ArH•⁺) and an iodine radical. acs.orgnih.gov While less common for the direct iodination of simple arenes, these radical pathways are significant in other areas of organoiodine chemistry and can be initiated photochemically or with specific reagents. nih.govnumberanalytics.com The generation of an iodanyl radical (formally an I(II) species) has been identified as a key intermediate in certain modern oxidative reactions, highlighting the complex redox chemistry of iodine. acs.orgnih.gov These radical processes can lead to different reactivity and product distributions compared to the purely ionic electrophilic substitution pathway. rsc.orgrsc.org
Intramolecular and Intermolecular Interactions
The final structure, crystal packing, and properties of this compound are governed by a network of non-covalent interactions. The thioamide group (-CSNH₂) is a potent hydrogen bond donor (N-H) and acceptor (C=S). This often leads to the formation of strong intermolecular N-H···S hydrogen bonds, which can link molecules into dimers or extended chains in the solid state.
Hydrogen Bonding Networks in Thioamides
The thioamide functional group, a close isostere of the amide group, plays a significant role in establishing intermolecular interactions, particularly hydrogen bonds. nih.gov In this compound, the thioamide moiety (-CSNH₂) provides both a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the sulfur atom).
Computational and experimental studies on simple thioamides like thioformamide (B92385) and thioacetamide (B46855) have provided insights into their hydrogen bonding capabilities. Generally, thioamides are considered to be stronger hydrogen bond donors compared to their amide counterparts. nih.govrsc.org This enhanced donor capacity is attributed to the electronic properties of the thioamide group. Conversely, the sulfur atom of the thioamide is typically a weaker hydrogen bond acceptor than the carbonyl oxygen of an amide. nsf.gov However, the hydrogen bond accepting ability of thioamides is highly dependent on the geometry of the interaction. nsf.govacs.org Studies have shown that the strength of a thioamide as a hydrogen bond acceptor is greatest at a contact angle between 90° and 100°, weakening as the angle approaches 180°. nsf.gov
In the solid state, it is expected that this compound would form extensive hydrogen bonding networks. These networks would likely involve the N-H protons of one molecule interacting with the sulfur atom of a neighboring molecule, creating chains or more complex architectures. The planarity of the aryl ring and the thioamide group would facilitate the formation of these ordered structures.
The solvent environment can also influence the hydrogen bonding properties. In polar, protic solvents, there will be competition between solute-solute and solute-solvent hydrogen bonds. In more polar environments, a stabilization of the zwitterionic resonance contributor of the thioamide can occur, which may surprisingly increase its hydrogen bond acceptor strength. nsf.gov
Table 1: Comparison of Hydrogen Bonding Properties of Amides and Thioamides (General)
| Property | Amide (-CONH₂) | Thioamide (-CSNH₂) | Reference(s) |
| H-bond Donor Strength | Weaker | Stronger | nih.govrsc.org |
| H-bond Acceptor Strength | Stronger | Weaker (geometry dependent) | nsf.gov |
| Optimal Acceptor Angle | ~120° (for C=O) | 90°-100° (for C=S) | nsf.gov |
| C=X Bond Length | ~1.22 Å (C=O) | ~1.66 Å (C=S) | nsf.gov |
Halogen Bonding Phenomena
The presence of an iodine atom on the aromatic ring of this compound introduces the possibility of another significant non-covalent interaction: halogen bonding. acs.org Halogen bonding occurs when an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site on another molecule. mdpi.com The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. acs.org Thus, the iodine atom in the title compound is a potent halogen bond donor. nih.gov
The Lewis acidity of the iodine atom can be tuned by the electronic nature of the substituents on the aromatic ring. nih.govacs.org In this compound, the methyl group is electron-donating, which might slightly decrease the Lewis acidity of the iodine compared to an unsubstituted iodobenzene (B50100). Conversely, the thioamide group's electronic influence would also play a role.
Potential halogen bond acceptors for this compound in a condensed phase or in solution could include the sulfur atom of the thioamide group of a neighboring molecule, or other Lewis basic sites from solvent or other co-dissolved molecules. nih.govacs.orgacs.org This could lead to the formation of supramolecular assemblies in the solid state. oup.com
It is important to note that there can be competition between hydrogen bonding and halogen bonding. rsc.org The choice of solvent can influence which interaction predominates, with less polar solvents often favoring hydrogen-bonded co-crystals and more polar solvents favoring halogen-bonded ones. rsc.org
Table 2: General Characteristics of Halogen Bonding Involving Iodine
| Feature | Description | Reference(s) |
| Donor Atom | Iodine (highly polarizable) | acs.org |
| Acceptor Sites | Lewis bases (e.g., N, O, S, π-systems) | nih.govacs.orgoup.com |
| Interaction Strength | Increases with electron-withdrawing groups on the donor molecule | nih.gov |
| Solvent Effects | Polar solvents can stabilize or destabilize the bond depending on the system | nih.govnih.gov |
Kinetic and Thermodynamic Studies of Reactions Involving this compound
Reaction Order and Rate-Determining Steps
Reactions involving the thioamide group, such as hydrolysis or transamidation, have been studied. The hydrolysis of thioamides is generally slower than that of their corresponding amides. nih.gov For instance, the hydrolysis of thioamides promoted by metal ions, such as Au(III), has been shown to proceed via the formation of an S-metal adduct, with the subsequent decomposition to the oxygen amide being the slow, rate-determining step. rsc.org
In the transamidation of thioamides, which is the conversion of one thioamide into another, DFT studies have suggested that the nucleophilic addition of an amine to the thioamide carbon is the rate-determining step. nih.gov
For reactions at the aryl iodide position, such as nucleophilic aromatic substitution or cross-coupling reactions, the rate-determining step would typically involve the cleavage of the C-I bond or the oxidative addition step in the case of metal-catalyzed reactions. The kinetics of the reaction of iodobenzene with hydrogen iodide, for example, have been described by a free radical mechanism. researchgate.net
Activation Energies and Enthalpies
The activation energy (Ea) is the minimum energy required for a reaction to occur. wikipedia.org For the gas-phase reaction of iodobenzene with hydrogen iodide, an activation energy of approximately 28.4 kcal/mol has been reported. researchgate.net This provides an estimate for the energy required to initiate reactions involving the C-I bond in this compound.
The Gibbs free energy of activation (ΔG‡) for the rate-determining nucleophilic addition step in the transamidation of a model benzthioamide was calculated to be around 16.3 kcal/mol. nih.gov This value gives an indication of the kinetic barrier for such reactions involving the thioamide functionality of this compound.
Table 3: Representative Activation Energies for Reactions of Related Compounds
| Reaction | Model Compound | Activation Energy (Ea or ΔG‡) | Reference(s) |
| Reaction with HI | Iodobenzene | ~28.4 kcal/mol (Ea) | researchgate.net |
| Transamidation | N-Boc-N-phenyl benzthioamide | ~16.3 kcal/mol (ΔG‡) | nih.gov |
Solvent Effects on Reaction Mechanisms and Selectivity
The choice of solvent can have a profound impact on the reaction rates, mechanisms, and selectivity of processes involving this compound. Solvents can influence the stability of reactants, transition states, and products through various interactions.
For reactions involving halogen bonding, solvent polarity plays a crucial role. While neutral, two-center halogen bonds may be slightly stabilized by polar solvents, charged halogen-bonded complexes are often destabilized. nih.gov Solvents capable of acting as hydrogen bond donors can compete with the intended halogen bond acceptor, thereby weakening the interaction. nih.gov Studies on iodobenzene derivatives have shown that while halogen bond distances may shorten in polar solvents like water, the interaction energy can decrease, indicating a net destabilizing effect. nih.gov
Solvents also significantly affect the tautomeric equilibrium of thioamides (thione vs. thiol form). scispace.com The solvation energies of the different tautomers depend on their polarity and their ability to participate in hydrogen bonding with the solvent. scispace.com Specific interactions between the thioamide and polar aprotic solvents can favor the thione form. kuleuven.be The use of deep eutectic solvents has also been shown to influence the reactivity of thioamides by stabilizing reactive intermediates through their unique hydrogen-bonding properties. rsc.org
In reactions where both hydrogen and halogen bonding are possible, the solvent polarity can dictate which interaction prevails, thereby controlling the self-assembly and potentially the reaction pathway. rsc.org
Stereoelectronic Effects and Conformational Analysis
Stereoelectronic effects, which are stabilizing electronic interactions that depend on a specific geometric arrangement of atoms, are important in determining the conformation and reactivity of this compound. baranlab.org
A key feature of the thioamide group is the significant rotational barrier around the C-N bond, similar to amides, due to the delocalization of the nitrogen lone pair into the C=S π-system. wikipedia.org This gives the C-N bond partial double bond character and results in a planar or near-planar thioamide group. The conformation of the aryl ring relative to the thioamide group will be influenced by steric interactions with the ortho-substituents (iodine and the N-H protons) and by potential intramolecular interactions.
An important stereoelectronic interaction in thioamides is the n→π* interaction. It has been shown that the n→π* interaction between two thioamide groups is about three times stronger than that between two amide groups. acs.org This is attributed to a smaller energy gap between the donor (lone pair) and acceptor (π* orbital) orbitals in thioamides. acs.org This enhanced interaction could influence the local conformation and stability of structures involving the thioamide group of this compound.
The conformation around the C-S bond and the orientation of the N-H bonds will also be governed by stereoelectronic factors, which in turn will affect the directionality and strength of intermolecular hydrogen bonds.
Computational Mechanistic Studies
Electronic Structure and Tautomerism:
Computational studies on various thioamides have consistently shown that the thione form is generally more stable than the thiol tautomer in the gas phase. nih.gov For instance, a quantum chemical investigation into the intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its derivatives, using HF, B3LYP, and MP2 methods, concluded that the thione form is the most stable tautomer across all tested levels of theory. nih.gov This preference is a common feature among thioamide-type derivatives. researchgate.net It is therefore highly probable that this compound also predominantly exists in its thione form.
The electronic properties of the thioamide group are significantly influenced by the substituents on the aromatic ring. DFT calculations on acyl thiobenzamides have revealed that the reactive sites are primarily located on the C=S and C=O groups. researchgate.net The introduction of an iodine atom and a methyl group at the 3- and 4-positions, respectively, of the benzene ring in this compound would modulate the electron density distribution within the molecule. The methyl group, being an electron-donating group, would increase the electron density on the aromatic ring, while the iodine atom, being a halogen, can exhibit both inductive electron-withdrawing and resonance electron-donating effects.
A theoretical study on substituted azidothiazoles using DFT at the B3LYP/6-311G(**) level of theory demonstrated that electron-withdrawing groups (like -NO2 and -CN) and electron-donating groups (like -NH2 and -OH) have a pronounced effect on the electronic structure and equilibrium of the molecule. nih.gov Specifically, the charge density on key atoms, bond lengths, and bond angles are decisive parameters that are altered by substitution. nih.gov
Table 1: Calculated Dipole Moments of Stable Amide and Thioamide Species This table presents data from a computational study on the formation of amides and thioamides in the interstellar medium and is intended to provide a comparative context for the polarity of such molecules.
| Molecule | Formula | Dipole Moment (Debye) |
| Carbon Monoxide | CO | 0.113 |
| Carbon Monosulfide | CS | 1.912 |
| Formamide | HCONH₂ | 3.975 |
| Thioformamide | HCSNH₂ | 4.528 |
| Urea | NH₂CONH₂ | 4.384 |
| Thiourea | NH₂CSNH₂ | 5.586 |
| Data sourced from a computational prediction study on the formation of amides and thioamides. nih.gov |
Reaction Dynamics and Mechanistic Insights:
Computational studies have also been instrumental in understanding the reaction mechanisms involving thioamides and related compounds. For example, DFT studies on the reaction of thionoesters with cysteine to release H₂S have elucidated multiple possible reaction pathways, identifying the kinetically favored route. rsc.org Such studies highlight the complexity of reactions involving the thio-functional group and the role of intermediates.
Regarding the iodination of benzamides, which is structurally related to this compound, mechanistic investigations have revealed the importance of acid catalysis. journals.co.za The reaction of N-iodoamides with aromatic substrates is influenced by the polarity of the N-I bond, which is in turn affected by the electronic nature of the substituents on the amide. journals.co.za Electron-withdrawing groups on the N-iodoamide moiety were found to increase the rate of iodination of anisole. journals.co.za
Furthermore, computational investigations into the electronic and optoelectronic properties of donor-π-acceptor dyes, which often contain amide or thioamide-like functionalities, have demonstrated how substituents influence the HOMO-LUMO energy gaps and charge transfer characteristics of the molecules. jmaterenvironsci.comresearchgate.net A study on thienopyrazine-based dyes showed that increasing the π-conjugation length leads to a progressive increase in absorption wavelengths. jmaterenvironsci.com These findings underscore the tunability of the electronic properties of such systems through chemical modification.
Table 2: Calculated HOMO-LUMO Energy Gaps for Substituted Picoline-Diazido-Pt(IV) Compounds This table is derived from a DFT study on anticancer Pt(IV) compounds and illustrates the effect of substitution on the electronic properties of a molecule, which is a relevant concept for understanding this compound.
| Compound | Substitution | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 1 | Unsubstituted | -6.04 | -2.61 | 3.43 |
| 2 | ortho-picoline | -5.99 | -2.56 | 3.43 |
| 3 | meta-picoline | -6.01 | -2.58 | 3.43 |
| 4 | para-picoline | -6.01 | -2.58 | 3.43 |
| 5 | 3,4-lutidine | -5.96 | -2.53 | 3.43 |
| 6 | 3,5-lutidine | -5.96 | -2.53 | 3.43 |
| Data sourced from a DFT study on the substituent effect of anticancer picoline-diazido-Pt(IV) compounds. nih.gov |
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules in solution and the solid state. For 3-Iodo-4-methylbenzene-1-carbothioamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete assignment of its proton (¹H) and carbon (¹³C) signals.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the thioamide (-CSNH₂) protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The methyl protons would appear as a singlet, and the thioamide protons would likely be broad due to quadrupole effects from the adjacent nitrogen atom and potential chemical exchange. In the ¹³C NMR spectrum, characteristic signals would be observed for the thiocarbonyl carbon (C=S), which typically resonates significantly downfield (around 200 ppm), as well as for the aromatic carbons and the methyl carbon. tudublin.ienih.gov
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.5 libretexts.org | 120 - 145 |
| Methyl (CH₃) | 2.3 - 2.5 | 20 - 25 |
| Thioamide (NH₂) | 7.5 - 9.5 (broad) nih.gov | N/A |
| C-I | N/A | 90 - 100 rsc.org |
| C-CH₃ | N/A | 135 - 145 |
| C=S | N/A | 195 - 205 nih.gov |
| Aromatic C (quaternary) | N/A | 130 - 150 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
2D NMR Techniques: To definitively assign these resonances and establish the connectivity within the molecule, a suite of 2D NMR experiments would be employed. acs.orgcolumbia.edu
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. For this compound, COSY would be crucial in establishing the connectivity of the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This would allow for the unambiguous assignment of the protonated aromatic carbons and the methyl carbon by linking their ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying the quaternary carbons (those without attached protons), such as the carbon attached to the iodine (C-I), the carbon attached to the methyl group (C-CH₃), and the thiocarbonyl carbon (C=S), by observing their correlations with nearby protons. columbia.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This could be useful in confirming the conformation of the molecule, for instance, by observing through-space interactions between the thioamide protons and the ortho-proton on the benzene ring.
Beyond ¹H and ¹³C, the presence of other NMR-active nuclei in this compound offers further avenues for characterization.
¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less sensitive than ¹H NMR, can provide valuable information about the electronic environment of the nitrogen atom in the thioamide group. For thioamides, the ¹⁵N chemical shifts are expected to be in a specific range that can be influenced by substitution and hydrogen bonding. science-and-fun.dersc.org For N-unsubstituted thioamides, the chemical shifts are generally found in a distinct region compared to their amide counterparts. researchgate.net
¹²⁷I NMR: Iodine-127 is an NMR-active nucleus; however, it is a quadrupolar nucleus, which typically leads to very broad signals. huji.ac.il This broadening often makes it challenging to obtain high-resolution spectra for covalently bonded iodine in molecules like this, limiting its practical application for detailed structural analysis. acs.orgacs.orgnih.govbrynmawr.edu
Solid-state NMR (ssNMR) spectroscopy would be instrumental in characterizing the compound in its crystalline form, providing insights that are complementary to solution-state NMR and X-ray crystallography. For thioamide-containing compounds, ssNMR has been shown to be a powerful tool for studying coordination and intermolecular interactions. nih.gov By analyzing the chemical shift anisotropy and dipolar couplings in the solid state, information about the molecular conformation, packing, and hydrogen bonding network can be obtained. rsc.orgresearchgate.net This would be particularly useful for understanding the intermolecular N-H···S hydrogen bonds that are commonly observed in the crystal structures of thioamides. rsc.org
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₈H₈INS). The high mass accuracy of HRMS helps to distinguish the target compound from other species with the same nominal mass.
Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its structure. While a specific MS/MS spectrum for this compound is not available, the expected fragmentation pathways can be predicted based on the known behavior of related compounds.
Interactive Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Predicted Ion Structure | Fragmentation Pathway |
| 277 | [M]⁺˙ (C₈H₈INS)⁺˙ | Molecular Ion |
| 260 | [M - NH₃]⁺˙ | Loss of ammonia (B1221849) |
| 218 | [C₇H₇I]⁺˙ | Loss of the carbothioamide group |
| 150 | [M - I]⁺ | Loss of an iodine radical |
| 127 | [I]⁺ | Iodine cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (from cleavage of C-I bond and rearrangement) |
Note: The relative abundances of these fragments would depend on the ionization method and collision energy.
Key fragmentation pathways would likely include:
Cleavage of the C-I bond: This would lead to a prominent fragment at m/z 150, corresponding to the [C₈H₈NS]⁺ ion, and potentially a signal for the iodine cation at m/z 127. docbrown.info
Loss of the carbothioamide moiety: Cleavage of the bond between the aromatic ring and the thiocarbonyl group could result in a fragment corresponding to the iodotoluene cation [C₇H₇I]⁺˙ at m/z 218. nist.gov
Fragmentation of the thioamide group: Loss of ammonia (NH₃) from the molecular ion could generate a fragment at m/z 260.
Alpha-cleavage: Cleavage of the bond adjacent to the thiocarbonyl group is a common fragmentation pathway for thioamides. libretexts.orgmiamioh.edu
By carefully analyzing the masses and relative abundances of these and other fragment ions, the structural arrangement of this compound can be confidently confirmed.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule. researchgate.net For this compound, these methods provide a detailed fingerprint of its molecular structure by probing the vibrational modes of its constituent bonds. nih.gov
Characteristic Vibrational Modes of Carbothioamide and Aromatic Rings
The vibrational spectrum of this compound is dominated by the characteristic modes of the carbothioamide group and the substituted aromatic ring. The carbothioamide moiety (–C(S)NH₂) gives rise to several key vibrations. The N-H stretching vibrations are typically observed in the region of 3400-3200 cm⁻¹. The C=S stretching vibration, a key marker for the thioamide group, is expected to appear in the fingerprint region, often coupled with other vibrations.
The substituted benzene ring also presents a set of characteristic bands. These include the aromatic C-H stretching vibrations, which typically appear above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring are observed in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹. The C-I stretching vibration is expected at lower frequencies, typically in the range of 600-500 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbothioamide | N-H Stretch | 3400-3200 |
| Carbothioamide | C=S Stretch | 850-600 |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C-C Stretch | 1600-1450 |
| Aromatic Ring | C-H Bend (out-of-plane) | <900 |
| Halo-aromatic | C-I Stretch | 600-500 |
X-ray Diffraction (XRD) for Single Crystal and Powder Analysis
X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com Both single-crystal and powder XRD techniques provide invaluable information about the molecular and crystal structure of this compound.
Analysis of Intermolecular Interactions and Packing (e.g., Hydrogen Bonding, Halogen Bonding)
The arrangement of molecules within the crystal, known as crystal packing, is governed by a variety of intermolecular interactions. nih.gov In the case of this compound, the carbothioamide group is capable of forming strong N-H···S or N-H···N hydrogen bonds between adjacent molecules. mdpi.com Additionally, the presence of an iodine atom introduces the possibility of halogen bonding, where the iodine atom acts as a Lewis acidic halogen bond donor, potentially interacting with the sulfur or nitrogen atoms of neighboring molecules. mdpi.com These interactions play a crucial role in the stability and physical properties of the crystalline material. nih.gov
| Interaction Type | Donor | Acceptor | Typical Distance |
| Hydrogen Bond | N-H | S=C | 2.3 - 2.9 Å |
| Halogen Bond | C-I | S=C or N | < Sum of van der Waals radii |
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study. Different polymorphs can exhibit distinct physical properties. Investigating the crystallization conditions of this compound could reveal the existence of different polymorphic forms. Co-crystallization, the process of forming a crystalline solid composed of two or more different molecules in a stoichiometric ratio, could also be explored. The presence of both hydrogen and halogen bond donors and acceptors in the molecule makes it a candidate for forming co-crystals with other molecules. mdpi.com
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy orbitals upon the absorption of light. libretexts.org
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. libretexts.org The benzene ring and the C=S double bond of the carbothioamide group act as chromophores. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic ring and the C=S bond to their corresponding antibonding π* orbitals. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the sulfur or nitrogen atom) to an antibonding π* orbital. youtube.com The presence of the iodine substituent may also influence the absorption spectrum.
| Transition Type | Chromophore | Expected Wavelength Range (nm) |
| π → π | Aromatic Ring, C=S | 200-300 |
| n → π | C=S, -NH₂ | 300-400 |
Advanced Spectroscopic Techniques for Isotopic Labeling Studies
Isotopic labeling is a powerful tool in spectroscopy, particularly in Nuclear Magnetic Resonance (NMR), for simplifying complex spectra and probing specific molecular sites. For a molecule like this compound, several isotopic labeling strategies can be envisioned to provide deeper structural and dynamic insights.
Selective incorporation of ¹³C and ¹⁵N isotopes into the carbothioamide group (-CSNH₂) would be highly informative. ¹³C enrichment of the thiocarbonyl carbon (C=S) would enhance its signal in ¹³C NMR, which is often weak, allowing for precise determination of its chemical shift and coupling constants to neighboring nuclei. This is crucial for understanding the electronic environment and hybridization of this key functional group. Similarly, ¹⁵N labeling of the amide nitrogen would enable direct observation of this nucleus, facilitating the study of hydrogen bonding interactions and conformational dynamics through ¹H-¹⁵N correlation experiments.
Deuterium (B1214612) (²H) labeling of the aromatic ring or the methyl group could also be employed. Replacing specific aromatic protons with deuterium would simplify the ¹H NMR spectrum, aiding in the assignment of the remaining proton signals. Furthermore, deuterium labeling can be used in solid-state NMR to study the dynamics of the methyl group or the aromatic ring, providing information on rotational barriers and molecular motion.
While specific isotopic labeling studies on this compound have not been reported, the methodologies are well-established for other classes of compounds, including aromatic amino acids and proteins. rsc.orgnih.gov These techniques involve the use of labeled precursors in the synthesis of the target molecule. For instance, starting the synthesis from a ¹³C-labeled toluene (B28343) derivative could introduce isotopic labels into the aromatic ring and methyl group of the final product.
The application of such techniques would be invaluable for resolving signal overlap, which can be a challenge in substituted aromatic systems, and for providing unambiguous assignments of spectroscopic signals. nih.gov
Integration of Spectroscopic Data for Comprehensive Structural Assignment
The definitive structural elucidation of this compound relies on the synergistic integration of data from multiple spectroscopic techniques, primarily NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to provide key information about the substitution pattern on the benzene ring. The aromatic region would likely show distinct signals for the three aromatic protons, with their splitting patterns (doublets, doublet of doublets) and coupling constants revealing their relative positions. The methyl group would appear as a singlet, and the -NH₂ protons of the thioamide group would likely be observed as a broad singlet.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shift of the thiocarbonyl carbon (C=S) is particularly diagnostic and is expected to appear significantly downfield. The carbons attached to the iodine and methyl groups, as well as the other aromatic carbons, would have characteristic chemical shifts influenced by the electronic effects of the substituents.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to connect the proton and carbon signals, allowing for the unambiguous assignment of all atoms in the structure. For instance, an HMBC experiment would show correlations between the methyl protons and the adjacent aromatic carbon, confirming their connectivity.
Infrared (IR) Spectroscopy: The IR spectrum would provide crucial information about the functional groups present. Key expected absorption bands include:
N-H stretching vibrations for the primary amide, typically in the region of 3400-3100 cm⁻¹.
C-H stretching vibrations for the aromatic and methyl groups around 3100-2850 cm⁻¹.
The C=S (thiocarbonyl) stretching vibration, which is a strong and characteristic band, though its position can vary.
C-N stretching and N-H bending vibrations.
Aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M⁺) would confirm the molecular formula. Characteristic fragmentation patterns would likely involve the loss of the iodine atom, the thioamide group, or cleavage of the aromatic ring, providing further evidence for the proposed structure.
By combining the information from these techniques, a comprehensive and unambiguous structural assignment of this compound can be achieved. nist.gov
Predicted Spectroscopic Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
|---|---|---|
| Aromatic CH | 7.0 - 8.0 | 125 - 140 |
| Methyl (CH₃) | ~2.4 | ~20 |
| Amide (NH₂) | 8.0 - 10.0 (broad) | - |
| Thiocarbonyl (C=S) | - | 190 - 200 |
| C-I | - | ~90-100 |
| C-CH₃ | - | ~140 |
Table 2: Predicted IR Absorption Frequencies (in cm⁻¹)
| Functional Group | Predicted Frequency Range |
|---|---|
| N-H Stretch | 3400 - 3100 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2950 - 2850 |
| C=S Stretch | 1250 - 1050 |
| Aromatic C=C Stretch | 1600 - 1450 |
Crystallographic Characterization
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |
| 4-methylbenzaldehyde thiosemicarbazone |
| N-methylthiobenzamide |
| 4-methylbenzamide (B193301) |
Theoretical and Computational Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it ideal for studying molecules of this size. dntb.gov.uaresearchgate.net DFT studies on 3-iodo-4-methylbenzene-1-carbothioamide would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. The B3LYP functional is a common choice for such calculations, often paired with a basis set like 6-311++G(d,p) to accurately describe the electron distribution. researchgate.net
From the optimized structure, a wealth of information about the molecule's electronic structure and reactivity can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. nih.gov
For a related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, the calculated HOMO-LUMO gap was found to be 0.834 eV, indicating significant potential for charge transfer and reactivity. researchgate.net Similar analyses for this compound would map the distribution of these frontier orbitals, likely showing the HOMO localized on the electron-rich thioamide group and parts of the benzene (B151609) ring, while the LUMO may be distributed across the aromatic system.
Other properties derived from DFT include:
Molecular Electrostatic Potential (MEP): This analysis creates a color-coded map of electrostatic potential on the molecule's surface. nih.gov It would identify electron-rich (negative potential, typically around the sulfur and nitrogen atoms) and electron-poor (positive potential, around the amide hydrogens) regions, predicting sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular charge transfer interactions. nih.gov It would quantify the delocalization of electron density from lone pairs on the sulfur and nitrogen atoms into the aromatic ring, stabilizing the molecule.
Global Reactivity Descriptors: Using the HOMO and LUMO energies, descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can be calculated to quantify the molecule's reactivity profile. nih.govresearchgate.net
Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT This table shows example parameters that would be calculated for this compound to predict its reactivity.
| Parameter | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. researchgate.net |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. researchgate.net |
| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the ability of the molecule to accept electrons. researchgate.net |
Ab initio (Latin for "from the beginning") methods are another class of quantum calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. pku.edu.cn While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can offer higher accuracy, especially for systems where electron correlation is critical. pku.edu.cn
The choice of a basis set is crucial for the accuracy of both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing a heavy atom like iodine, standard basis sets like Pople's (e.g., 6-31G(d)) may be insufficient. It is often necessary to use basis sets that include effective core potentials (ECPs) for the iodine atom, such as the LANL2DZ basis set, which treats the core electrons of iodine with a potential and explicitly calculates only the valence electrons.
For high-accuracy calculations, correlation-consistent basis sets, such as those developed by Dunning (e.g., cc-pVTZ), are preferred. researchgate.net These sets are designed to systematically converge towards the complete basis set limit, allowing for reliable extrapolation of results. researchgate.net
Molecular Modeling for Conformational Analysis and Potential Energy Surface Exploration
The carbothioamide group in this compound can rotate relative to the benzene ring. Molecular modeling techniques are used to explore this conformational flexibility. By systematically rotating the dihedral angle between the ring and the thioamide group and calculating the energy at each step, a potential energy surface (PES) can be generated. researchgate.net
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic data, which can be used to validate theoretical models and aid in the interpretation of experimental results.
Computational methods can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is standard for this purpose. liverpool.ac.uk
Predicting the ¹³C chemical shift for the carbon atom bonded to iodine (C3) presents a challenge due to the heavy-atom effect. Standard non-relativistic calculations often produce significant errors for such atoms. To achieve accurate predictions, relativistic effects must be considered, for instance, by using methods like the Zeroth-Order Regular Approximation (ZORA). researchgate.net In studies of other iodo-substituted aromatic compounds, relativistic calculations have been shown to dramatically improve the agreement between theoretical and experimental ¹³C chemical shifts. researchgate.net
Recent advancements integrate machine learning (ML) with quantum mechanics (QM) to refine NMR predictions. nih.gov A hybrid protocol might involve an initial conformational search, followed by QM calculation of shielding constants, which are then converted to chemical shifts using a linear scaling or a machine learning model trained on a large dataset of experimental and calculated values. nih.gov This approach can significantly reduce the mean absolute error between predicted and experimental shifts. nih.gov
Table 2: Hypothetical ¹³C NMR Chemical Shift Data (ppm) This table illustrates the type of data generated from NMR prediction studies, including a comparison between standard and relativistic methods for the carbon attached to iodine.
| Carbon Atom | Expected Experimental Shift Range (ppm) | Calculated Shift (GIAO/DFT) | Calculated Shift (Relativistic DFT) |
|---|---|---|---|
| C=S | 190 - 210 | (Value) | (Value) |
| C1 | 135 - 145 | (Value) | (Value) |
| C2 | 125 - 135 | (Value) | (Value) |
| C3-I | 90 - 100 | (Often inaccurate) | (Improved accuracy) |
| C4-CH₃ | 140 - 150 | (Value) | (Value) |
| C5 | 130 - 140 | (Value) | (Value) |
| C6 | 125 - 135 | (Value) | (Value) |
| -CH₃ | 20 - 25 | (Value) | (Value) |
DFT calculations can also predict the vibrational frequencies that correspond to peaks in a molecule's Infrared (IR) and Raman spectra. The calculation provides a set of harmonic frequencies and their corresponding intensities. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experiment.
For a comprehensive assignment of the spectra, a Potential Energy Distribution (PED) analysis is performed. researchgate.net PED analysis breaks down each vibrational mode into contributions from individual internal coordinates (e.g., C-H stretch, C=S stretch, ring deformation). This would allow for the unambiguous assignment of key vibrational modes for this compound, such as the N-H stretches, the C=S stretch, and various aromatic C-H and C-C vibrations. researchgate.net
Electronic Absorption Spectra Prediction
The prediction of a molecule's electronic absorption spectrum, typically using Time-Dependent Density Functional Theory (TD-DFT), is a standard computational method to understand how a molecule interacts with light. mdpi.com This analysis predicts the wavelengths at which a molecule will absorb ultraviolet or visible light, which is a consequence of electrons being promoted to higher energy orbitals. These predictions are valuable for identifying compounds and for the design of materials with specific optical properties. Without dedicated studies on this compound, data regarding its maximum absorption wavelengths (λmax), oscillator strengths, and the nature of its electronic transitions remain uncharacterized.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. nih.govchemrxiv.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics indicate its capacity to accept electrons (electrophilicity). dokumen.pubresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. For this compound, an FMO analysis would identify the most likely sites for nucleophilic and electrophilic attack, guiding the design of synthetic routes. In the absence of specific computational research, no data on the HOMO-LUMO gap or the distribution of these orbitals for this compound can be presented.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. These models are instrumental in predicting the reactivity of new compounds without the need for extensive experimental work. The development of a QSRR model for derivatives of this compound would require a dataset of related compounds with known reactivity, from which a predictive mathematical model could be built. Currently, no such studies have been published.
Solvent Models in Computational Chemistry (e.g., PCM, COSMO)
The choice of solvent can significantly influence chemical reactions and molecular properties. Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are computational methods used to approximate the effect of a solvent without explicitly modeling individual solvent molecules. These models create a cavity in a continuous dielectric medium to represent the solute, allowing for the calculation of solvation energies and the study of solvent effects on molecular geometry and reactivity. An investigation of this compound using these models would provide insights into its behavior in different solvent environments, which is crucial for optimizing reaction conditions. Such specific computational investigations have not been reported for this compound.
Reactivity Profiles and Chemical Transformations
Functional Group Interconversions of the Carbothioamide Moiety
The thioamide group is an isostere of the amide group, where the carbonyl oxygen is replaced by sulfur. This substitution results in altered chemical properties, including different nucleophilicity and reactivity patterns. acs.org Thioamides are valuable synthetic intermediates for the preparation of various sulfur- and nitrogen-containing compounds. mdpi.com
The oxidation of thioamides is a common route for the synthesis of sulfur-containing heterocycles. A prominent example is the oxidative dimerization of a thioamide to form a 3,5-disubstituted 1,2,4-thiadiazole. This transformation involves the formation of an N–S bond between two thioamide molecules.
Various reagent systems can accomplish this. For instance, brief heating of thioamides in a dimethyl sulfoxide (B87167) (DMSO)–HCl system can yield 1,2,4-thiadiazoles. nih.govrsc.org Molecular iodine (I₂) is also an effective mediator for this one-pot reaction, which proceeds through an intermolecular addition of one thioamide to a second molecule, followed by an intramolecular oxidative coupling. masterorganicchemistry.com This method is suitable for producing unsymmetrically disubstituted 1,2,4-thiadiazoles. masterorganicchemistry.com More recently, enzymatic strategies using vanadium-dependent haloperoxidases have been developed for the synthesis of 1,2,4-thiadiazoles from thioamides, using hydrogen peroxide as the terminal oxidant in a process enabled by enzymatic halide recycling. researchgate.net The oxidative dimerization of thioamides is considered a highly promising and straightforward route to this class of heterocycles. acs.org
Based on these established methods, 3-iodo-4-methylbenzene-1-carbothioamide is expected to undergo oxidative dimerization to yield 3,5-bis(3-iodo-4-methylphenyl)-1,2,4-thiadiazole.
Table 1: Selected Reagent Systems for Oxidative Dimerization of Thioamides
| Reagent System | Description | Reference(s) |
| DMSO-HCl | Involves brief heating of the thioamide substrate. | nih.gov, rsc.org |
| I₂ | Mediates a one-pot synthesis from nitriles and thioamides. | masterorganicchemistry.com |
| Vanadium Haloperoxidase / H₂O₂ | An enzymatic approach using a catalytic amount of halide salt. | researchgate.net |
| Lawesson's Reagent / TBHP | A one-pot, two-step synthesis from primary amides under solvent-free conditions. | acs.org |
The carbothioamide group can be fully reduced to an amine, converting the C=S double bond into a methylene (B1212753) (CH₂) group. This transformation provides a synthetic route from thioamides to the corresponding benzylamines. Strong reducing agents like lithium aluminum hydride (LiAlH₄), commonly used for the reduction of amides to amines, are also effective for this purpose. organic-chemistry.org
More selective and milder methods have also been developed. An iron-catalyzed reaction using phenylsilane (B129415) as a reductant can selectively cleave the C=S bond to furnish amines. wikipedia.org Catalytic hydrogenation using ruthenium-based complexes has been shown to reduce thioamides to their corresponding amines and thiols. nih.gov Furthermore, a single-electron-transfer (SET) reduction using samarium(II) iodide (SmI₂) in the presence of heavy water (D₂O) can produce α,α-dideuterio amines under mild conditions that are compatible with a variety of sensitive functional groups. scilit.com
For this compound, these reduction methods would be expected to yield (3-iodo-4-methylphenyl)methanamine.
Desulfurization of a thioamide typically refers to its conversion to the corresponding amide, which is formally an oxidation reaction where the sulfur atom is replaced by an oxygen atom. This transformation is synthetically useful for converting the robust thioamide group back into an amide.
An efficient and environmentally friendly method for this conversion utilizes a hydrogen peroxide/zirconium(IV) chloride (H₂O₂/ZrCl₄) reagent system. nih.govscilit.com This protocol features short reaction times, high chemoselectivity, and a simple workup, avoiding toxic solvents. nih.govscilit.com The reaction is tolerant of various functional groups, including halides, which is critical for a substrate like this compound. scilit.com The proposed mechanism involves nucleophilic attack by H₂O₂ on ZrCl₄ to form an electrophilic oxygen intermediate that facilitates the extrusion of sulfur. scilit.com
Applying this reaction to this compound would produce 3-iodo-4-methylbenzamide.
The nitrogen atom of a primary thioamide is nucleophilic and can participate in several important chemical transformations.
Alkylation: Primary thioamides, like primary amines, can undergo N-alkylation with alkylating agents such as alkyl halides. rsc.org This reaction proceeds via nucleophilic substitution. To achieve selective monoalkylation and prevent the formation of secondary and tertiary products, specific strategies can be employed, such as using the amine hydrobromide salt under controlled deprotonation/protonation conditions. rsc.org Additionally, catalytic methods using alcohols as alkylating agents via transfer hydrogenation have been developed for related compounds like phosphinic (thio)amides. nih.gov
Acylation: N-acylation involves the introduction of an acyl group onto the nitrogen atom, forming an N-acylthioamide. This can be achieved using standard acylating agents like acyl chlorides or anhydrides. Thioacids have also been reported as effective reagents for the selective N-acylation of amines under mild, neutral conditions mediated by copper sulfate. researchgate.net A different mode of reactivity involves the acylation of thioamides through N-C(S) bond cleavage, which is facilitated by activating the thioamide to make it susceptible to nucleophilic attack. youtube.com
Transamidation: Transamidation is a process that converts one thioamide into another by exchanging the amine substituent (R-C(S)-NR¹R² → R-C(S)-NR³R⁴). This transformation has been a long-standing challenge due to the high resonance stabilization of the C(S)-N bond, which is even stronger than the C(O)-N bond in amides. wikipedia.org A general method involves the site-selective N-tert-butoxycarbonyl (N-Boc) activation of primary or secondary thioamides. This activation destabilizes the thioamide's ground state, weakening the C(S)-N bond and enabling nucleophilic attack by another amine. This process is highly chemoselective and tolerates sensitive functional groups, including bromo and nitro groups.
Reactivity of the Aryl Halide (Iodine) Moiety
The carbon-iodine (C-I) bond in this compound is a versatile functional group for forming new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. Aryl iodides are generally the most reactive among aryl halides in these transformations.
Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound (e.g., a boronic acid or ester) and is one of the most widely used C-C bond-forming reactions. Aryl iodides are excellent substrates for Suzuki coupling, often reacting under mild conditions. A key advantage is the reaction's tolerance to a wide range of functional groups. Notably, a Suzuki-Miyaura coupling has been developed specifically for thioamides, where an in situ-generated palladium-carbene complex undergoes coupling with boronic acids to form diaryl ketones after hydrolysis.
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. The reaction typically proceeds with high trans selectivity. Aryl iodides are highly reactive substrates, often not requiring special ligands for the palladium catalyst. A variety of bases and palladium sources can be used to facilitate this transformation.
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. The reactivity order for aryl halides is I > Br > Cl, with aryl iodides often reacting efficiently at room temperature. researchgate.net This high reactivity allows for selective coupling of an aryl iodide in the presence of a less reactive aryl bromide or chloride.
Negishi Coupling: The Negishi coupling pairs an aryl halide with an organozinc reagent. It is a powerful method known for its high functional group tolerance. Both palladium and nickel catalysts can be used, although palladium catalysts generally offer higher yields and broader tolerance. The reaction is effective for coupling with a wide range of aryl iodides and bromides. Nickel-catalyzed processes have been specifically developed to overcome issues like isomerization when using secondary alkylzinc reagents.
Table 2: Overview of Cross-Coupling Reactions for Aryl Iodides
| Reaction Name | Coupling Partner | Typical Catalyst System | Key Features | Reference(s) |
| Suzuki-Miyaura | Organoboron compound | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | High functional group tolerance; versatile. | , |
| Heck | Alkene | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N, K₂CO₃) | Forms substituted alkenes; often stereoselective. | ,, |
| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine base | Forms arylalkynes; mild conditions for aryl iodides. | researchgate.net,, |
| Negishi | Organozinc reagent | Pd(0) or Ni(0) catalyst (e.g., Pd(PPh₃)₄) | High reactivity and functional group tolerance. | ,, |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. diva-portal.orgyoutube.comlibretexts.orglibretexts.org For such reactions to proceed, the aromatic ring is typically activated by the presence of electron-withdrawing groups. libretexts.orgnih.gov The carbothioamide group (-CSNH2) is generally considered to be electron-withdrawing, which should facilitate the displacement of the iodo substituent by various nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The attack of a nucleophile on the carbon atom bearing the iodine atom leads to the formation of this intermediate. The negative charge is delocalized over the aromatic ring and the carbothioamide group, which stabilizes the intermediate. Subsequent elimination of the iodide ion restores the aromaticity and yields the substitution product.
A variety of nucleophiles can be employed in SNAr reactions, including alkoxides, phenoxides, thiophenolates, and amines. The reactivity of the nucleophile and the reaction conditions, such as solvent and temperature, will influence the outcome of the reaction.
Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Plausible Product |
| Hydroxide | Sodium Hydroxide (NaOH) | 3-Hydroxy-4-methylbenzene-1-carbothioamide |
| Alkoxide | Sodium Methoxide (NaOCH3) | 3-Methoxy-4-methylbenzene-1-carbothioamide |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)-4-methylbenzene-1-carbothioamide |
| Amine | Ammonia (B1221849) (NH3) | 3-Amino-4-methylbenzene-1-carbothioamide |
Organometallic Intermediates (e.g., Lithiation, Grignard Formation)
The presence of an iodo substituent on the aromatic ring makes this compound a suitable precursor for the formation of organometallic intermediates, such as organolithium or Grignard reagents.
Lithiation: Treatment of the compound with a strong organolithium base, such as n-butyllithium, at low temperatures would likely lead to lithium-halogen exchange, affording 3-carbothioamido-4-methylphenyllithium.
Grignard Formation: The corresponding Grignard reagent, 3-carbothioamido-4-methylphenylmagnesium iodide, can be prepared by reacting this compound with magnesium metal in a suitable etheral solvent like tetrahydrofuran (B95107) (THF). google.com The formation of the Grignard reagent is often initiated by the addition of a small amount of iodine or 1,2-dibromoethane.
It is important to note that the carbothioamide group contains acidic N-H protons and an electrophilic carbon atom in the C=S bond. These functionalities could potentially interfere with the formation and stability of the organometallic intermediates. For instance, the organolithium or Grignard reagent could react with the N-H protons of another molecule of the starting material or undergo intramolecular reactions. Therefore, careful control of the reaction conditions, such as temperature and stoichiometry, is crucial for the successful generation and subsequent utilization of these organometallic intermediates.
Once formed, these organometallic reagents can be reacted with a wide range of electrophiles to introduce new functional groups onto the aromatic ring.
Reactivity of the Methyl Group
Benzylic Functionalization
The methyl group attached to the benzene (B151609) ring is a benzylic position and is susceptible to functionalization through various radical and oxidation reactions. masterorganicchemistry.com
Benzylic Halogenation: The methyl group can be halogenated, typically brominated, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. youtube.com This reaction proceeds via a free radical mechanism, where a bromine radical abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with a bromine source to yield the benzylic bromide.
Benzylic Oxidation: The methyl group can be oxidized to various oxidation states. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) will typically oxidize the methyl group to a carboxylic acid, yielding 3-iodo-1-carbothioamide-4-carboxylic acid. masterorganicchemistry.com Milder oxidizing agents can be used to achieve partial oxidation to the aldehyde or alcohol, although these are often further oxidized to the carboxylic acid under the reaction conditions.
Cycloaddition Reactions and Heterocycle Formation (e.g., Thiazoles, Thiadiazoles)
The carbothioamide functionality in this compound is a key precursor for the synthesis of various sulfur and nitrogen-containing heterocycles, most notably thiazoles and thiadiazoles.
Thiazole (B1198619) Formation: Thiazoles can be synthesized from thioamides via the Hantzsch thiazole synthesis. This involves the reaction of the thioamide with an α-haloketone. For instance, reacting this compound with an α-bromoketone would lead to the formation of a 2,4-disubstituted thiazole derivative. The reaction proceeds by initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration.
Thiadiazole Formation: 1,3,4-Thiadiazoles are another important class of heterocycles that can be synthesized from thioamide-derived intermediates. organic-chemistry.orgnih.govmdpi.comnih.gov One common method involves the conversion of the thioamide to a thiosemicarbazide, which can then be cyclized under various conditions. For example, treatment of this compound with hydrazine (B178648) would likely form the corresponding thiohydrazide, which could then be cyclized with a variety of reagents, such as orthoesters or acid chlorides, to yield 2,5-disubstituted 1,3,4-thiadiazoles.
Multi-Component Reactions Involving this compound
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step, adhering to the principles of atom economy and efficiency. nih.govnih.gov The functional groups present in this compound make it a potential candidate for participation in various MCRs.
Green Chemistry Approaches to Chemical Transformations
Green chemistry principles focus on designing chemical processes that are environmentally benign. diva-portal.org Several of the transformations discussed for this compound can be approached from a green chemistry perspective.
Catalysis: The use of catalytic amounts of reagents instead of stoichiometric amounts is a key principle of green chemistry. For instance, in the context of benzylic oxidation, developing catalytic systems that use a mild, environmentally friendly oxidant like hydrogen peroxide would be a greener alternative to stoichiometric permanganate or chromate (B82759) oxidations.
Atom Economy: Multicomponent reactions are inherently atom-economical as they incorporate most of the atoms from the starting materials into the final product. nih.govnih.gov Exploring MCRs involving this compound would be a green approach to synthesizing complex molecules.
Safer Solvents and Reagents: The choice of solvents and reagents can significantly impact the environmental footprint of a chemical process. Utilizing water or other green solvents where possible and replacing hazardous reagents with safer alternatives are key considerations. For example, in the synthesis of heterocycles, exploring one-pot procedures that minimize the use of hazardous solvents and purification steps would be a greener approach.
Applications in Advanced Organic Synthesis and Materials Science
Building Block in Complex Molecule Synthesis
The reactivity of the iodo and carbothioamide functionalities allows for a variety of chemical transformations, positioning this compound as a key starting material for more elaborate molecular architectures.
While direct synthesis of pharmaceutical agents from 3-Iodo-4-methylbenzene-1-carbothioamide is not extensively documented, its constituent parts are present in various pharmaceutically relevant scaffolds. The iodo-toluene moiety can be found in precursors to complex amination agents. For instance, related iodo-arene compounds are utilized in the synthesis of hypervalent iodine reagents, which act as catalysts or reagents in amination reactions to produce nitrogen-containing compounds with potential pharmaceutical applications. google.com
In the field of total synthesis, halogenated aromatic compounds are crucial starting materials for constructing analogs of complex molecules. The iodine atom in this compound can serve as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse substituents and the construction of larger molecular frameworks. For example, the synthesis of a Tedizolid analogue, an oxazolidinone antibiotic, commences with a halogenated phenyl aniline (B41778) derivative, which undergoes a series of transformations including carbamoylation and Suzuki coupling to yield the final complex structure. hud.ac.uk
Similarly, iodo-phenylalanine derivatives are used as intermediates in the synthesis of unnatural amino acids, which can be incorporated into peptides. researchgate.net The Sonogashira coupling of iodoarenes with terminal alkynes is a powerful tool for creating carbon-carbon bonds and accessing complex alkynyl-containing molecules. researchgate.net These synthetic strategies, while not directly reported for this compound, demonstrate its potential as a precursor for the synthesis of a wide array of molecular analogs through established synthetic methodologies.
Precursor for Advanced Ligand Design in Catalysis
The design of ligands is central to the development of efficient and selective catalysts. The functional groups present in this compound offer multiple points for modification, making it a potential precursor for novel ligand architectures.
In homogeneous catalysis, the thioamide group can act as a coordinating agent for metal centers. Furthermore, the iodine atom can be substituted to introduce other coordinating groups, leading to the formation of bidentate or multidentate ligands. These tailored ligands can then be used to modulate the properties of metal catalysts, influencing their activity, selectivity, and stability.
In the realm of heterogeneous catalysis, there is growing interest in Metal-Organic Frameworks (MOFs), which are crystalline porous materials constructed from metal ions or clusters and organic ligands. mdpi.comresearchgate.net The design of the organic ligand is critical to the properties of the resulting MOF. While the direct use of this compound as a ligand in MOF synthesis has not been reported, its derivatives could be employed. For instance, the iodine and methyl groups could be further functionalized to create multitopic linkers necessary for MOF construction. The inherent porosity and high surface area of MOFs make them promising materials for various applications, including the capture of volatile iodine from nuclear waste, a process where the interaction between iodine and the MOF's framework is crucial. rsc.orgnih.gov The binding of ligands to the surface of MOFs is also an important aspect of their function and modification. nih.gov
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov The specific arrangement of functional groups in this compound makes it an interesting candidate for studies in self-assembly and crystal engineering.
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. hhu.denih.govuiowa.edunih.gov In the crystal structure of this compound, several non-covalent interactions are expected to play a key role in dictating the molecular packing. These include hydrogen bonds involving the thioamide N-H and C=S groups, as well as π-π stacking interactions between the aromatic rings.
A particularly significant interaction for this molecule is halogen bonding. acs.org Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). The iodine atom in this compound is a potential halogen bond donor, and it can interact with the sulfur atom of the thioamide group of a neighboring molecule, or with other Lewis basic sites. nih.govbeilstein-journals.org This interaction is directional and can be used to control the assembly of molecules in the solid state, leading to the formation of specific supramolecular architectures such as chains, sheets, or three-dimensional networks. The strength and geometry of halogen bonds can be influenced by the substituents on the aromatic ring. Studies on related iodo-phenyl amides have shown the presence of short intermolecular I···O halogen bonds that direct the formation of chains or dimers in the crystal lattice. mdpi.com Similarly, the thioamide group is known to form strong, directional hydrogen bonds, which can lead to the formation of one-dimensional supramolecular polymers. tue.nl The interplay of these various non-covalent interactions makes this compound a promising molecule for the construction of novel supramolecular materials.
Supramolecular Polymerization and Self-Assembled Structures
No published research or data could be identified that describes the use of this compound in supramolecular polymerization or its ability to form self-assembled structures. While the constituent functional groups—an iodine atom, a methyl group, and a thioamide moiety—could theoretically participate in various non-covalent interactions, such as halogen bonding, hydrogen bonding, and π-π stacking, which are crucial for self-assembly, no studies have been documented to confirm or explore this potential for this specific compound.
Polymer Chemistry and Materials Science Applications
Monomer in Functional Polymer Synthesis (e.g., optical, electronic, sensing materials)
There is no evidence in the searched literature to suggest that this compound has been utilized as a monomer for the synthesis of functional polymers. Consequently, no data exists on the optical, electronic, or sensing properties of any polymers derived from this compound.
Application in Synthetic Methodologies Development
No literature was found that details the application of this compound in the development of new synthetic methodologies. Its potential as a building block, catalyst, or reagent in novel chemical transformations has not been reported.
New Reaction Discovery and Scope Expansion
The role of this compound in the discovery of new reactions or in the expansion of the scope of existing chemical reactions is not documented in the available scientific databases and publications.
Future Directions and Interdisciplinary Research Prospects
Integration with Flow Chemistry and Automation
The synthesis of functionalized aromatic compounds can often be improved through modern manufacturing techniques. Flow chemistry, which involves performing reactions in a continuous stream rather than in a traditional batch-wise fashion, offers superior control over reaction parameters such as temperature, pressure, and mixing. researchgate.netunimi.it For the synthesis of 3-Iodo-4-methylbenzene-1-carbothioamide, a continuous-flow approach could offer enhanced safety, higher yields, and improved purity by minimizing byproduct formation.
Automated flow platforms could rapidly screen various reaction conditions—such as different thionating agents, catalysts, or temperatures—to quickly identify the optimal protocol for its synthesis. This would accelerate the development timeline and allow for efficient, on-demand production.
Illustrative Comparison of Batch vs. Flow Synthesis for this compound
| Parameter | Conventional Batch Synthesis | Hypothetical Flow Synthesis |
|---|---|---|
| Reaction Time | 12-24 hours | 15-30 minutes (residence time) |
| Typical Yield | 60-75% | >90% |
| Temperature Control | Moderate (± 5°C) | Precise (± 1°C) |
| Safety Profile | Handling of bulk reagents | Reduced risk with small reaction volumes |
| Scalability | Complex, requires larger reactors | Simple, by extending run time |
Machine Learning and Artificial Intelligence in Synthetic Route Planning and Prediction
Hypothetical AI-Predicted Retrosynthetic Routes
| Target Molecule | Precursor Set 1 | Precursor Set 2 | Precursor Set 3 |
|---|---|---|---|
| This compound | 3-Iodo-4-methylbenzamide + Lawesson's Reagent | 3-Iodo-4-methylbenzonitrile (B1590666) + Thioacetic Acid | 4-Methylbenzaldehyde + Morpholine + Sulfur (Kindler Synthesis) followed by Iodination |
| AI Confidence Score | 95% | 88% | 82% |
Green and Sustainable Synthesis Technologies Development
Modern chemistry emphasizes the development of environmentally benign synthetic methods. researchgate.net Research into the green synthesis of thioamides has identified promising alternatives to traditional methods that often use hazardous solvents and reagents. rsc.orgrsc.orgresearchgate.net For this compound, future research could focus on implementing green chemistry principles, such as using water as a solvent or employing deep eutectic solvents (DESs), which are biodegradable and have low toxicity. organic-chemistry.org Catalyst-free, microwave-assisted, or mechanochemical syntheses are other sustainable avenues that could reduce energy consumption and waste generation. researchgate.net
Illustrative Green Chemistry Metrics Comparison
| Metric | Traditional Synthesis (Toluene, Lawesson's Reagent) | Hypothetical Green Synthesis (in Water or DES) |
|---|---|---|
| Solvent | Toluene (B28343) (Volatile Organic Compound) | Water / Choline (B1196258) Chloride-Urea (Benign) |
| Atom Economy | ~70% | >85% |
| E-Factor (Waste/Product Ratio) | 10-20 | <5 |
| Energy Input | High (prolonged heating) | Lower (e.g., microwave irradiation) |
Advanced Spectroscopic Characterization Techniques (e.g., in situ spectroscopy)
Understanding a reaction as it happens is crucial for optimization and control. Advanced in situ spectroscopic techniques, such as ReactIR (FTIR), Raman, or NMR spectroscopy, allow for real-time monitoring of chemical transformations. mdpi.comspectroscopyonline.com By inserting a probe directly into the reaction vessel, researchers could track the formation of this compound from its precursors. nih.gov This would provide precise data on reaction kinetics, the formation of intermediates, and the point of reaction completion, eliminating the need for offline sampling and analysis. rsc.org This is particularly valuable for optimizing delicate or rapid processes.
Key Spectroscopic Markers for In Situ Monitoring of Thionation
| Spectroscopic Method | Precursor (3-Iodo-4-methylbenzamide) | Product (this compound) |
|---|---|---|
| FTIR Spectroscopy | C=O stretch (~1660 cm⁻¹) | C=S stretch (~1250 cm⁻¹), N-H bend changes |
| ¹³C NMR Spectroscopy | C=O signal (~168 ppm) | C=S signal (~205 ppm) |
| Raman Spectroscopy | Strong C=O peak | Appearance of characteristic C=S vibrations |
Deepening Mechanistic Understanding through Advanced Computational Models
Computational chemistry provides powerful tools for elucidating reaction mechanisms at the molecular level. researchgate.net Using methods like Density Functional Theory (DFT), researchers can model the reaction pathways for the synthesis of this compound. nih.gov Such models can calculate the energy of transition states and intermediates, providing insight into the reaction's feasibility and kinetics. This understanding can explain the electronic influence of the iodo- and methyl- substituents on the thioamide formation and help in designing more efficient catalysts or reaction conditions.
Exploration of Novel Reactivity Patterns and Selectivity Control
The structure of this compound contains two highly valuable functional groups for further chemical modification. The iodoarene moiety is a classic substrate for a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). nih.govorganic-chemistry.org The thioamide group exhibits its own unique reactivity, distinct from amides, and can participate in various transformations or act as a ligand. ku.dkorganic-chemistry.org
Future research could explore the selective reactivity at either site. For instance, performing a Suzuki coupling at the iodine position would create a new C-C bond, while subsequent reactions could target the thioamide group. Understanding the interplay between these two groups is key to using this compound as a versatile building block in complex molecule synthesis. acs.orgchemrxiv.orgnih.gov
Expanding Applications in Niche Materials Science Fields
Functional organic molecules are the foundation of many advanced materials. Thioamides are known to act as effective ligands for metal ions and have been incorporated into various functional materials. nih.govnih.gov The presence of iodine and sulfur—both relatively heavy atoms—could impart interesting photophysical or electronic properties. Hypothetical applications for this compound could include its use as a monomer for conductive polymers, a component in organic light-emitting diodes (OLEDs), or as a ligand to create novel metal-organic frameworks (MOFs) with catalytic or sensing capabilities.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Iodo-4-methylbenzamide |
| Lawesson's Reagent |
| 3-Iodo-4-methylbenzonitrile |
| Thioacetic Acid |
| 4-Methylbenzaldehyde |
| Morpholine |
| Toluene |
| Choline Chloride |
Emerging Research Paradigms and Cross-Disciplinary Collaborations
The exploration of this compound is poised to benefit from and contribute to several emerging research paradigms. The inherent properties of its constituent functional groups suggest significant potential in medicinal chemistry, material science, and chemical biology.
Medicinal Chemistry and Chemical Biology:
Thioamide-containing molecules are known to exhibit a range of biological activities. The carbothioamide group is a key structural feature in several antitubercular and anticancer agents. pensoft.net The presence of an iodine atom can enhance lipophilicity, potentially improving membrane permeability and bioavailability. Furthermore, iodine can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
Future research could focus on:
Antimicrobial and Anticancer Screening: Synthesis and screening of a library of derivatives of this compound against various bacterial, fungal, and cancer cell lines. Studies on similar carbothioamide Schiff base metal complexes have shown significant antimicrobial and anticancer efficacy. nih.gov
Enzyme Inhibition Studies: The thioamide moiety can act as a bioisostere for an amide bond, potentially inhibiting enzymes like proteases or kinases. Molecular docking studies on other carbothioamide ligands have indicated possible interactions with key protein targets. researchgate.net
Probe Development: The molecule could be functionalized to develop chemical probes for studying biological systems.
These endeavors would necessitate collaboration between synthetic organic chemists, medicinal chemists, biochemists, and pharmacologists.
Material Science:
The aromatic and thioamide components of this compound make it an interesting candidate for the development of novel organic materials.
Potential interdisciplinary research includes:
Organic Semiconductors: Thioamides and their derivatives can be utilized in the synthesis of conjugated polymers and organic semiconductors. The presence of iodine allows for further cross-coupling reactions to extend the conjugated system.
Metal-Organic Frameworks (MOFs): The carbothioamide group can act as a ligand to coordinate with metal ions, forming novel MOFs with potential applications in gas storage, catalysis, and sensing. Research on carbothioamide ligands has shown their ability to form stable coordination compounds with various metals. researchgate.net
Chemical Sensors: The thioamide group is known to interact with heavy metal ions. This property could be exploited to develop chemosensors for the detection of environmental pollutants.
Collaboration between organic chemists, material scientists, and engineers would be crucial for realizing these applications.
Supramolecular Chemistry and Crystal Engineering:
The presence of hydrogen bond donors (the -NH2 group) and acceptors (the sulfur atom), along with the potential for halogen bonding from the iodine atom, makes this compound an excellent building block for supramolecular assemblies.
Future studies could involve:
Crystal Structure Analysis: Determining the single-crystal X-ray structure of this compound and its derivatives to understand the intermolecular interactions that govern its solid-state packing.
Co-crystallization Studies: Exploring the formation of co-crystals with other molecules to modulate physical properties like solubility and melting point.
These investigations would be at the intersection of organic chemistry, crystallography, and physical chemistry.
The table below outlines potential areas of interdisciplinary research for this compound.
| Field of Study | Potential Application/Research Focus | Collaborating Disciplines |
| Medicinal Chemistry | Development of new antimicrobial and anticancer agents. | Synthetic Chemistry, Pharmacology, Biochemistry |
| Material Science | Creation of organic semiconductors, MOFs, and chemical sensors. | Organic Chemistry, Engineering, Environmental Science |
| Chemical Biology | Design of enzyme inhibitors and biological probes. | Biochemistry, Molecular Biology, Synthetic Chemistry |
| Supramolecular Chemistry | Construction of novel supramolecular assemblies and co-crystals. | Crystallography, Physical Chemistry, Organic Chemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
